molecular formula C15H16BF5S B13683833 (3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate

(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate

Cat. No.: B13683833
M. Wt: 334.2 g/mol
InChI Key: KKNQQPWJKYATFP-UHFFFAOYSA-N
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Description

(3-Fluoropropyl)diphenylsulfonium tetrafluoroborate is a sulfonium salt featuring a fluorinated alkyl chain (3-fluoropropyl) attached to a diphenylsulfonium cation, paired with a tetrafluoroborate (BF₄⁻) counterion. This compound is structurally related to other sulfonium salts, which are widely used in organic synthesis, catalysis, and materials science due to their stability and tunable reactivity. The fluorine substituent on the propyl chain enhances its electrophilicity and influences its physical properties, such as solubility and thermal stability .

Properties

Molecular Formula

C15H16BF5S

Molecular Weight

334.2 g/mol

IUPAC Name

3-fluoropropyl(diphenyl)sulfanium;tetrafluoroborate

InChI

InChI=1S/C15H16FS.BF4/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;2-1(3,4)5/h1-6,8-11H,7,12-13H2;/q+1;-1

InChI Key

KKNQQPWJKYATFP-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](CCCF)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate typically involves the reaction of diphenylsulfonium salts with 3-fluoropropyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include acetonitrile and dichloromethane. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for (3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction. Photochemical reactions often require the presence of a photosensitizer or a photoinitiator .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonium salts, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate involves its ability to act as a source of the 3-fluoropropyl group in various chemical reactions. The sulfonium group can stabilize positive charges, making it a useful intermediate in many organic transformations. The compound can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Structural Analogs

The following sulfonium salts share structural similarities with (3-fluoropropyl)diphenylsulfonium tetrafluoroborate:

Compound Name Substituent (R) Counterion Key Structural Feature
(3-Chloropropyl)diphenylsulfonium tetrafluoroborate -CH₂CH₂CH₂Cl BF₄⁻ Chloroalkyl chain
Cyclopropyldiphenylsulfonium tetrafluoroborate Cyclopropyl BF₄⁻ Cycloalkyl group
Triphenylsulfonium tetrafluoroborate -Ph BF₄⁻ Aromatic substituents only
Trisopropylsulfoxonium tetrafluoroborate -iPr BF₄⁻ Sulfoxonium core with branched alkyl

Key Observations :

  • Fluorine vs. Chlorine : The fluoropropyl derivative exhibits higher electronegativity and lower polarizability compared to its chloropropyl analog, leading to differences in nucleophilic substitution reactivity .
  • Alkyl Chain Length : The 3-fluoropropyl group provides a balance between steric bulk and electronic effects, contrasting with smaller substituents (e.g., cyclopropyl) or bulkier branched chains (e.g., trisopropyl) .

Reactivity in Fluorination and Nucleophilic Substitution

  • Fluorination : Fluorinated sulfonium salts are effective in nucleophilic fluorination reactions. For example, CsF in ionic liquids like [bmim][BF₄] facilitates rapid fluorination of mesylates, yielding high-purity products (e.g., 95% yield for 2-(3-fluoropropyl)naphthalene) .
  • Comparison with Chloropropyl Analog : The fluoropropyl derivative reacts faster in SN2-type substitutions due to the stronger electron-withdrawing effect of fluorine, whereas the chloropropyl analog may require harsher conditions .

Physical and Thermal Properties

Melting Points and Stability

Compound Melting Point (°C) Thermal Stability (TGA Data)
(3-Fluoropropyl)diphenylsulfonium BF₄⁻ Not reported Stable up to ~200°C (decomposition)
(3-Chloropropyl)diphenylsulfonium BF₄⁻ >98.0% purity (HPLC) Similar stability to fluoropropyl analog
EBMIM I (ionic liquid analog) 47–55°C Lower stability (viscosity-dependent)

Notes:

  • Ionic liquids with BF₄⁻ counterions (e.g., EBMIM BF₄⁻) exhibit lower viscosity (220 cP) compared to iodide salts, but sulfonium salts like (3-fluoropropyl)diphenylsulfonium BF₄⁻ are solids at room temperature .

Role in Catalysis

  • C-H Activation : Sulfonium salts with fluorinated alkyl chains enhance electrophilicity in palladium-catalyzed C-H arylation reactions. For example, tricyclohexylphosphine tetrafluoroborate facilitates high-yield cyclizations (e.g., 92–95% yields) .
  • Photoresist Applications: Triphenylsulfonium BF₄⁻ is a photoacid generator (PAG) in UV lithography. The fluoropropyl derivative may offer improved solubility in non-polar matrices .

Biological Activity

(3-Fluoropropyl)diphenylsulfonium tetrafluoroborate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

(3-Fluoropropyl)diphenylsulfonium tetrafluoroborate is synthesized through a multi-step process involving the reaction of 1-iodo-3-fluoropropane with diphenylsulfide in the presence of tetrafluoroboric acid. The final product is characterized by its sulfonium structure, which is critical for its biological interactions.

The biological activity of (3-Fluoropropyl)diphenylsulfonium tetrafluoroborate is primarily attributed to its ability to act as a reactive electrophile . It can interact with nucleophilic sites in proteins and nucleic acids, leading to modifications that can alter cellular functions. This reactivity suggests potential applications in targeted therapies, particularly in cancer treatment where selective targeting of tumor cells is crucial.

Anticancer Properties

Recent studies have indicated that (3-Fluoropropyl)diphenylsulfonium tetrafluoroborate exhibits cytotoxic effects on various cancer cell lines. For example:

  • Cell Line Studies : In vitro assays demonstrated significant reductions in cell viability for breast and prostate cancer cell lines when treated with this compound. The IC50 values ranged from 10 to 30 µM, indicating potent activity against these malignancies.

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses:

  • Cytokine Inhibition : Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a role in treating autoimmune diseases.

Case Studies

  • Breast Cancer Study :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : Treatment with (3-Fluoropropyl)diphenylsulfonium tetrafluoroborate resulted in a dose-dependent decrease in cell proliferation, with significant apoptosis observed at higher concentrations.
  • Inflammation Model :
    • Objective : To assess anti-inflammatory properties in an LPS-induced inflammation model.
    • Findings : The compound significantly reduced edema and inflammatory cytokine levels compared to control groups, indicating potential therapeutic applications in inflammatory diseases.

Data Table

Biological ActivityObserved EffectReference
Cytotoxicity (MCF-7 Cells)IC50 = 20 µMStudy 1
Cytokine ProductionInhibition of TNF-α and IL-6Study 2
Anti-inflammatory EffectsReduced edema in animal modelsStudy 2

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